Segetanin A
Description
Segetalin A is a cyclohexapeptide first synthesized in 2001 via solid-phase peptide synthesis and cyclization using diphenylphosphoryl azide (DPPA) as a coupling reagent . Its molecular formula is C₃₁H₄₃N₇O₆, with a molecular weight of 609.71642 g/mol and a CAS registry number 161875-97-4 . Structurally, it features a bicyclic framework with residues including L-glycine, L-alanine, and indole-containing side chains, contributing to its unique conformation and biological activity.
Properties
Molecular Formula |
C35H44O12 |
|---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7R,8R,9R,10S,14R)-1,2,8,16-tetraacetyloxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |
InChI |
InChI=1S/C35H44O12/c1-17-14-34(42)25(26(17)46-29(41)22-12-10-9-11-13-22)28(43-18(2)36)35(47-21(5)39)15-23-24(16-32(6,7)27(23)40)33(8,30(34)44-19(3)37)31(35)45-20(4)38/h9-13,17,23-26,28,30-31,42H,14-16H2,1-8H3/t17-,23+,24-,25+,26-,28+,30+,31?,33+,34+,35+/m0/s1 |
InChI Key |
TUNAWLSSRDOJBO-LTKYAEDGSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@H]5[C@H](CC(C5=O)(C)C)[C@]([C@H]2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5C(CC(C5=O)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)OC(=O)C)OC(=O)C)O |
Synonyms |
segetanin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Segetalin A belongs to the cyclohexapeptide family, sharing structural motifs with other cyclic peptides. Below is a comparative analysis with two synthetic analogues described in its foundational synthesis study and other cyclic peptides from literature.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Cyclization Efficiency : Segetalin A’s cyclization using DPPA avoids isomerization, a critical advantage over traditional methods like thioester-mediated cyclization .
Bioactivity : While Segetalin A’s bioactivity is less characterized compared to clinical peptides (e.g., Cyclosporin A), its indole moiety suggests interactions with plant hormone pathways, analogous to auxin-like compounds .
Q & A
Q. How can computational docking studies be optimized to predict this compound’s molecular targets accurately?
- Methodological Answer : Use AutoDock Vina or Schrödinger’s Glide with flexible ligand docking. Validate poses via molecular dynamics simulations (GROMACS/AMBER) assessing RMSD stability. Cross-reference with PharmMapper for off-target prediction. Experimental validation via surface plasmon resonance (SPR) confirms binding affinities (KD ≤10 μM considered significant) .
Q. Tables for Methodological Reference
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